Zavondemstat

描述

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

属性

CAS 编号 |

1851412-93-5 |

|---|---|

分子式 |

C26H29N3O3 |

分子量 |

431.5 g/mol |

IUPAC 名称 |

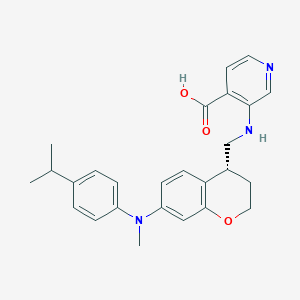

3-[[(4R)-7-(N-methyl-4-propan-2-ylanilino)-3,4-dihydro-2H-chromen-4-yl]methylamino]pyridine-4-carboxylic acid |

InChI |

InChI=1S/C26H29N3O3/c1-17(2)18-4-6-20(7-5-18)29(3)21-8-9-22-19(11-13-32-25(22)14-21)15-28-24-16-27-12-10-23(24)26(30)31/h4-10,12,14,16-17,19,28H,11,13,15H2,1-3H3,(H,30,31)/t19-/m0/s1 |

InChI 键 |

NDVITLLKZQXKGU-IBGZPJMESA-N |

手性 SMILES |

CC(C)C1=CC=C(C=C1)N(C)C2=CC3=C(C=C2)[C@@H](CCO3)CNC4=C(C=CN=C4)C(=O)O |

规范 SMILES |

CC(C)C1=CC=C(C=C1)N(C)C2=CC3=C(C=C2)C(CCO3)CNC4=C(C=CN=C4)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

Zavondemstat: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavondemstat (also known as TACH101) is a first-in-class, orally bioavailable, small-molecule inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes.[1][2] KDM4 proteins are epigenetic regulators that play a crucial role in tumorigenesis by altering gene expression, promoting genomic instability, and contributing to uncontrolled cell proliferation and evasion of apoptosis.[3][4] Dysregulation and overexpression of KDM4 have been implicated in a variety of cancers, making it a compelling target for therapeutic intervention.[1][3] this compound acts as a pan-inhibitor, targeting all KDM4 isoforms (A-D), which is considered essential to counteract the functional redundancy within this enzyme family.[3][4] This technical guide provides a comprehensive timeline of the discovery and development of this compound, detailing its mechanism of action, preclinical data, and clinical trial findings.

Discovery and Preclinical Development Timeline

This compound was discovered using a proprietary single-cell genomic analysis technology.[1] The development timeline, from initial discovery to the commencement of clinical trials, has been marked by extensive preclinical evaluation to establish its potency, selectivity, and anti-cancer activity.

Key Preclinical Milestones:

-

Target Identification and Lead Optimization: KDM4 was identified as a key driver in various cancers, particularly in the context of cancer stem cell self-renewal.[1][2] this compound emerged as a lead compound with potent and selective pan-KDM4 inhibitory activity.[4]

-

In Vitro Characterization (2021-2022): A series of in vitro studies demonstrated the broad anti-proliferative effects of this compound across a wide range of cancer cell lines and patient-derived organoid models.[4] Notably, presentations at major conferences in 2021 and 2022 highlighted its activity in gastrointestinal cancers, colorectal cancer (particularly with microsatellite instability-high status), and diffuse large B-cell lymphoma.[5]

-

Mechanism of Action Studies: Mechanistic studies confirmed that this compound competes with the KDM4 co-factor, alpha-ketoglutarate (B1197944) (α-KG), for binding to the catalytic domain of KDM4 enzymes.[3] This inhibition leads to an increase in histone methylation marks, such as H3K9me3, which are associated with transcriptional repression.

-

In Vivo Efficacy Studies: Preclinical testing in various animal xenograft models, including those for colorectal, esophageal, breast, and lymphoma cancers, showed significant tumor growth inhibition, with reductions of up to 100%.[1][4] These studies also revealed a reduction in the population of tumor-initiating cancer stem cells following treatment.[1]

-

Pharmacology and ADME Profile: Pharmacologic studies indicated that this compound possesses favorable properties, including good oral bioavailability and metabolic stability, supporting its advancement into clinical development.[5][6]

-

Investigational New Drug (IND) Application: Following the promising preclinical results, an IND application for TACH101 was cleared by the FDA, paving the way for clinical trials.[7]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Anti-Proliferative and Apoptotic Activity

| Cancer Type | Model | Assay | Result (IC50 / EC50) |

| Gastrointestinal Cancers | Cell Lines & Organoids | Anti-proliferative | As low as 0.001 µM |

| Colorectal Cancer (MSI-H) | PDX & Organoid Models | Anti-proliferative | 0.001 – 0.270 µM |

| Colorectal Cancer (HT-29) | Cell Line | Apoptosis Induction | 0.033 µM |

| Esophageal Cancer (KYSE-150) | Cell Line | Apoptosis Induction | 0.092 µM |

| Triple-Negative Breast Cancer (MDA-MB-231) | Cell Line | Apoptosis Induction | 0.033-0.092 µM |

Data sourced from presentations at the 2022 ASCO-GI Conference.

Table 2: In Vivo Anti-Tumor Efficacy

| Cancer Type | Model | Treatment | Result |

| Colorectal Cancer (SU60) | Xenograft | This compound | ≥70% Tumor Control |

| Esophageal Cancer (KYSE-150) | Xenograft | This compound | ≥70% Tumor Control |

| Gastric Cancer (GXA-3036) | Xenograft | This compound | ≥70% Tumor Control |

| Colorectal, Esophageal, Breast, Lymphoma | Xenograft | This compound | Up to 100% Tumor Growth Inhibition |

Data sourced from Tachyon Therapeutics and presentations at the 2022 ASCO-GI Conference.[1]

Clinical Development

This compound is currently in Phase 1 clinical development for the treatment of advanced or metastatic solid tumors.

Phase 1 Clinical Trial (NCT05076552):

This first-in-human, open-label, dose-escalation study was designed to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of this compound.[3][8][9][10]

-

Study Design: Patients with heavily pre-treated advanced/metastatic cancers received this compound orally on a weekly schedule in 28-day cycles. The dose escalation followed a Bayesian optimal interval (BOIN) design.[8][9][10]

-

Patient Population: A total of 30 patients were enrolled across 6 dose cohorts. The most common tumor types were colorectal cancer (40%), prostate cancer (13%), and pancreatic cancer (10%).[3]

-

Safety and Tolerability: this compound was well-tolerated. The most common treatment-related adverse events (TRAEs) were diarrhea (12%), fatigue (7%), decreased appetite (7%), nausea (7%), and hyponatremia (7%). All TRAEs were Grade 1 or 2, and no dose-limiting toxicities were reported.[3][8]

-

Pharmacokinetics: this compound demonstrated a dose-proportional exposure profile with a short half-life of approximately 1.5 hours. There was minimal to no drug accumulation observed.[3][9][10]

-

Preliminary Efficacy: Of the 23 response-evaluable patients, 10 (44%) achieved stable disease (SD). Two patients (9%) had stable disease for six months or longer.[3][9]

Table 3: Phase 1 Clinical Trial Summary (NCT05076552)

| Parameter | Description |

| Study Phase | Phase 1 |

| Trial Identifier | NCT05076552 |

| Number of Patients | 30 |

| Treatment | This compound (oral, weekly) |

| Primary Objectives | Safety, Tolerability, MTD, RP2D |

| Key Safety Findings | Well-tolerated; most common TRAEs were Grade 1/2 diarrhea, fatigue, decreased appetite, nausea, hyponatremia. No DLTs. |

| Key Pharmacokinetic Findings | Dose-proportional exposure, half-life of ~1.5 hours, no significant accumulation. |

| Preliminary Efficacy | 44% of evaluable patients achieved stable disease. |

Data from published results of the Phase 1 study.[3][8][9][10]

Experimental Protocols

Detailed proprietary experimental protocols for this compound are not publicly available. However, the following sections describe standard methodologies for the key experiments cited in its development.

In Vitro Cell Proliferation Assay (MTT/XTT Assay)

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

-

Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.

-

Incubation: The plates are incubated to allow for the metabolic conversion of the tetrazolium salt into a colored formazan (B1609692) product by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

-

Cell Treatment: Cells are treated with this compound or a vehicle control for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Staining: Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark to allow for the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and for PI to enter cells with compromised membranes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be both Annexin V and PI positive, and live cells will be negative for both stains.

-

Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment. The EC50 value (the concentration that induces apoptosis in 50% of the cell population) can be calculated.

In Vivo Xenograft Tumor Model

-

Cell Implantation: A specified number of human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Randomization and Treatment: Once tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The treatment group receives this compound orally at a specified dose and schedule, while the control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Monitoring: The body weight and overall health of the mice are monitored throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size or after a predefined treatment period.

-

Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition is calculated to assess the anti-tumor efficacy of this compound.

Visualizations

Signaling Pathway

Caption: this compound inhibits KDM4, leading to increased H3K9me3, reduced oncogene expression, and ultimately decreased tumor growth.

Experimental Workflow: In Vitro Anti-Proliferation Assay

References

- 1. tachyontx.com [tachyontx.com]

- 2. tachyontx.com [tachyontx.com]

- 3. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (TACH101) / Tachyon [delta.larvol.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. researchgate.net [researchgate.net]

Preclinical Profile of Zavondemstat (TACH101): A First-in-Class KDM4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zavondemstat (TACH101) is a novel, orally available, small-molecule pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family.[1] Overexpression and dysregulation of KDM4 have been implicated in the tumorigenesis of various cancers, making it a compelling therapeutic target.[2] Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative and pro-apoptotic activity across a broad range of cancer cell lines and in vivo models, including those for colorectal, esophageal, gastric, breast, pancreatic, and hematological malignancies.[2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Core Mechanism of Action

This compound is a reversible and competitive inhibitor of the KDM4 isoforms A, B, C, and D.[4] It exerts its effect by competing with the KDM4 co-factor, alpha-ketoglutarate (B1197944) (α-KG), for binding to the catalytic domain of the enzyme.[5] The KDM4 family of histone demethylases plays a crucial role in epigenetic regulation by removing methyl groups from histones, primarily H3K9 and H3K36.[2] Dysregulation of KDM4 activity leads to aberrant gene expression, promoting oncogenic pathways associated with cell proliferation, apoptosis evasion, genomic instability, and metastasis.[2][5] By inhibiting KDM4, this compound effectively reprograms the epigenetic landscape of cancer cells, leading to the suppression of tumor growth and induction of apoptosis.[6][7]

One of the key downstream targets of KDM4 is the Protein Phosphatase 1 Regulatory subunit 10 (PNUTS).[8] this compound treatment has been shown to cause a downregulation of PNUTS gene expression, which can serve as a potential pharmacodynamic marker of its activity.[9]

Signaling Pathway

In Vitro Studies

This compound has demonstrated potent anti-proliferative activity across a wide array of cancer cell lines and patient-derived organoid models.

Anti-proliferative Activity

Table 1: In Vitro Anti-proliferative Activity of this compound (TACH101) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| DLBCL Cell Lines | Diffuse Large B-cell Lymphoma | as low as 0.01 |

| Gastric Cancer Cell Lines (9 out of 11 tested) | Gastric Cancer | 0.004 - 0.072 |

| MSI-H CRC Cell Lines | Colorectal Cancer | 0.001 - 0.150 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.0035 |

| Various Cancer Cell Lines (Panel) | Multiple Solid and Hematological Cancers | 0.0027 - 0.037 |

| IMR-90 | Normal Human Fibroblast | > 1.0 |

Table 2: In Vitro Anti-proliferative Activity of this compound (TACH101) in Patient-Derived Xenograft (PDX) Models

| PDX Model | Cancer Type | IC50 (µM) |

|---|

| Gastric Cancer PDX Models (4 out of 5 tested) | Gastric Cancer | 0.007 - 0.039 |

Induction of Apoptosis and Cell Cycle Arrest

This compound treatment induces apoptosis and causes cell cycle arrest in a dose-dependent manner.

Table 3: Induction of Apoptosis by this compound (TACH101)

| Cell Line | Cancer Type | EC50 (µM) |

|---|---|---|

| HT-29 | Colorectal Cancer | 0.033 - 0.092 |

| KYSE-150 | Esophageal Cancer | 0.033 - 0.092 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.033 - 0.092 |

In MDA-MB-231 cells, treatment with 0.01 µM and 0.1 µM of this compound for 24 hours resulted in 33% and 40% of the cell population accumulating in the S-phase, respectively, compared to approximately 20% in DMSO-treated control cells.[10]

Experimental Protocols

A representative protocol for determining the anti-proliferative activity of this compound is as follows:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubation: The plates are incubated for a specified period, typically 72 to 168 hours.[10]

-

Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves using non-linear regression analysis.

A common method for quantifying apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry:

-

Cell Treatment: Cells are treated with this compound or a vehicle control for a specified duration (e.g., 72 hours).[10]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, and the mixture is incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell cycle distribution is typically analyzed by PI staining of cellular DNA followed by flow cytometry:

-

Cell Treatment: Cells are treated with this compound or a vehicle control for a defined period (e.g., 24 hours).[10]

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and then stained with a solution containing Propidium Iodide and RNase A.

-

Flow Cytometry: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in G0/G1, S, and G2/M phases is determined.

Experimental Workflow: In Vitro Cell-Based Assays

In Vivo Studies

This compound has demonstrated significant anti-tumor activity in various preclinical in vivo models.

Efficacy in Xenograft Models

Table 4: In Vivo Efficacy of this compound (TACH101) in Xenograft Models

| Xenograft Model | Cancer Type | Tumor Growth Inhibition | Outcome |

|---|---|---|---|

| OCI-LY19 | Diffuse Large B-cell Lymphoma | 100% | Complete Remission |

| SU60 | Colorectal Cancer | ≥70% | Effective Tumor Control |

| KYSE-150 | Esophageal Cancer | ≥70% | Effective Tumor Control |

| GXA-3036 | Gastric Cancer | ≥70% | Effective Tumor Control |

| Various Models | Colorectal, Esophageal, Breast, Lymphoma | up to 100% | Tumor Growth Reduction |

In addition to inhibiting tumor growth, this compound treatment has been observed to reduce the population of tumor-initiating cells in animal models.[1][3]

Experimental Protocol: Xenograft Study

A general protocol for assessing the in vivo efficacy of this compound in a xenograft model is as follows:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human cancer cells are implanted subcutaneously into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into control and treatment groups. This compound is administered orally at various doses and schedules. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Experimental Workflow: In Vivo Xenograft Study

Pharmacokinetics and Safety Profile

Preclinical studies in rats and dogs have shown that this compound has favorable pharmacokinetic properties, including good oral bioavailability and a dose-proportional exposure profile.[5][11] It exhibits high plasma protein binding (≥99%) in mouse, rat, dog, and human plasma.[11] this compound did not show significant inhibition or induction of CYP enzymes, suggesting a low probability of CYP-mediated drug-drug interactions.[11] Furthermore, it demonstrated a favorable safety profile in preclinical models with manageable toxicities.[5][11]

Conclusion

This compound (TACH101) is a promising first-in-class KDM4 inhibitor with a well-defined mechanism of action. The preclinical data strongly support its potent anti-tumor activity across a broad range of cancer types, both in vitro and in vivo. Its favorable pharmacokinetic and safety profiles have paved the way for its clinical development. The downregulation of PNUTS expression upon this compound treatment presents a potential pharmacodynamic biomarker for clinical studies. Continued investigation into the full therapeutic potential of this compound is warranted.

References

- 1. TACH101 (this compound) | KDM4 inhibitor | Probechem Biochemicals [probechem.com]

- 2. PNUTS, a protein phosphatase 1 (PP1) nuclear targeting subunit. Characterization of its PP1- and RNA-binding domains and regulation by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. The PNUTS phosphatase complex controls transcription pause release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. Advances in histone demethylase KDM4 as cancer therapeutic targets | Semantic Scholar [semanticscholar.org]

- 10. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Zavondemstat: A Technical Guide to a First-in-Class KDM4 Histone Demethylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zavondemstat (also known as TACH101 and QC8222) is a novel, orally bioavailable small molecule that acts as a potent and selective pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes.[1][2] By targeting KDM4 isoforms A, B, C, and D, this compound represents a first-in-class epigenetic modulator with broad therapeutic potential in oncology. Dysregulation of KDM4 enzymes is implicated in the pathogenesis of various cancers, where they contribute to oncogenesis and therapeutic resistance by altering gene transcription.[3][4][5] Preclinical studies have demonstrated this compound's robust anti-proliferative activity and significant tumor growth inhibition across a range of cancer models, including those of colorectal, esophageal, gastric, breast, and pancreatic cancers, as well as hematological malignancies.[5][6][7] A first-in-human Phase 1 clinical trial (NCT05076552) in patients with advanced solid tumors has shown that this compound is well-tolerated and exhibits encouraging preliminary anti-tumor activity.[3][4][8][9] This technical guide provides an in-depth overview of this compound's targets, molecular pathways, and the experimental methodologies used to characterize its activity.

Core Target and Mechanism of Action

This compound's primary molecular targets are the histone lysine demethylase 4 (KDM4) enzymes, specifically isoforms KDM4A, KDM4B, KDM4C, and KDM4D.[1][2] KDM4 proteins are epigenetic regulators that remove methyl groups from lysine residues on histone tails, particularly H3K9me3/me2 and H3K36me3/me2, thereby influencing chromatin structure and gene expression.[5]

Mechanism of Action: this compound functions as a competitive inhibitor by binding to the catalytic domain of KDM4 enzymes, competing with the endogenous cofactor, alpha-ketoglutarate (B1197944) (α-KG).[8] This inhibition prevents the demethylation of histone lysine residues, leading to the maintenance of repressive histone marks and the subsequent alteration of gene expression patterns that drive tumorigenesis. Given the functional redundancy among KDM4 isoforms, pan-inhibition by this compound is a critical strategy to effectively suppress KDM4 activity in cancer cells.[6][8]

Downstream Molecular Pathways

The inhibition of KDM4 by this compound leads to a cascade of downstream effects that counter tumorigenic processes. KDM4 dysregulation has been linked to the activation of various oncogenic pathways.[8]

2.1. Regulation of Gene Transcription and Cell Cycle

KDM4 enzymes play a crucial role in regulating the expression of genes involved in cell cycle progression.[10][11][12] By removing repressive H3K9 methylation marks at the promoters of cell cycle genes, KDM4 proteins facilitate their transcription. KDM4A, in particular, controls the cell-cycle expression of replicative canonical histone genes.[10][11] KDM4C has been shown to transcriptionally activate genes required for S and M phase progression, such as CCNB1, CCNE1, CDK2, FOXM1, and MYBL2.[12] By inhibiting KDM4, this compound can reinstate the repressive histone marks at these gene loci, leading to a downregulation of their expression and subsequent cell cycle arrest.

2.2. Modulation of Oncogenic Signaling Pathways

-

Myc Signaling: KDM4B has been shown to physically interact with and be recruited by the N-Myc oncoprotein.[13] This interaction is crucial for N-Myc-mediated transcriptional activation. Inhibition of KDM4B has been demonstrated to suppress Myc function, leading to reduced proliferation and induction of differentiation in neuroblastoma models.[13]

-

Toll-like Receptor (TLR) Signaling: KDM4D can promote the expression of Toll-like receptor 4 (TLR4) by demethylating H3K9 at the TLR4 promoter.[1] This, in turn, can activate the NF-κB signaling pathway, which is involved in inflammation and cancer.[1] this compound's inhibition of KDM4D may therefore attenuate TLR4/NF-κB signaling.

-

Hormone Receptor Signaling: KDM4 enhances the activity of androgen receptor (AR) and estrogen receptor (ER), which are key drivers in prostate and breast cancer, respectively.[8]

2.3. Impact on Cancer Stem Cells

Preclinical data suggests that this compound can inhibit the proliferation and tumor-initiating capacity of cancer stem cells (CSCs).[14] This is a critical aspect of its anti-cancer activity, as CSCs are often responsible for therapy resistance and metastasis.[14]

Quantitative Data Summary

Table 1: Preclinical Activity of this compound

| Parameter | Finding | Cancer Models | Reference |

| Anti-proliferative Activity | Potent activity observed | Colorectal, esophageal, gastric, breast, pancreatic cancer cell lines and organoids | [5][6] |

| Tumor Growth Inhibition | Efficient tumor growth inhibition and regression | Various xenograft models | [5][6] |

| Effect on Cancer Stem Cells | Reduction in the population of tumor-initiating cells | Preclinical models | [6][14] |

Table 2: Phase 1 Clinical Trial (NCT05076552) Data in Advanced Solid Tumors

| Parameter | Value | Patient Population | Reference |

| Number of Patients | 30 | Heavily pre-treated advanced/metastatic solid tumors | [3][4][8][9] |

| Most Common Treatment-Related Adverse Events (TRAEs) (Grade 1-2) | Diarrhea (12%), Fatigue (7%), Decreased appetite (7%), Nausea (7%), Hyponatremia (7%) | 30 patients | [3][4][7][9] |

| Serious TRAEs or Dose-Limiting Toxicities (DLTs) | None reported | 30 patients | [3][4][8][9] |

| Stable Disease (SD) Rate | 44% (10 out of 23 evaluable patients) | 23 response-evaluable patients | [3][4][8][9] |

| SD ≥ 6 months | 9% (2 out of 23 evaluable patients) | 23 response-evaluable patients | [3][4][8][9] |

| Pharmacokinetics | |||

| Half-life (t½) | Approximately 1.5 hours | 30 patients | [3][4][8][9] |

| Drug Accumulation | No to minimal accumulation observed | 30 patients | [3][4][8][9] |

| Exposure | Dose-proportional | 30 patients | [3][4][8][9] |

Experimental Protocols

4.1. KDM4 Histone Demethylase Activity Assay (In Vitro)

This protocol describes a general method for assessing the inhibitory activity of this compound on KDM4 enzymes using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Objective: To determine the IC50 value of this compound against KDM4 isoforms.

Materials:

-

Recombinant human KDM4A, KDM4B, KDM4C, or KDM4D enzyme

-

Biotinylated histone H3 peptide substrate (e.g., H3K9me3)

-

This compound (serial dilutions in DMSO)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM L-ascorbate, 10 µM FeSO4)

-

Alpha-ketoglutarate (α-KG)

-

Europium-labeled anti-demethylated histone antibody (e.g., anti-H3K9me2)

-

Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in assay buffer to achieve the desired final concentrations.

-

Enzyme and Substrate Preparation: Prepare solutions of KDM4 enzyme and biotinylated histone H3 peptide substrate in assay buffer.

-

Reaction Initiation: In a 384-well plate, add the this compound dilutions, KDM4 enzyme, and histone substrate. Initiate the demethylation reaction by adding α-KG.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add a detection mixture containing the Europium-labeled antibody and streptavidin-conjugated acceptor fluorophore.

-

Signal Measurement: After a further incubation period, measure the TR-FRET signal on a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

4.2. Cellular Histone Methylation Assay

This protocol outlines a method to assess the effect of this compound on global histone H3K9 and H3K36 methylation levels in cultured cells using an ELISA-based approach.

Objective: To quantify changes in histone methylation in response to this compound treatment.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Histone extraction kit

-

Global Histone H3K9/H3K36 methylation quantification kit (ELISA-based)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24-72 hours).

-

Histone Extraction: Harvest the cells and extract histones according to the manufacturer's protocol of the histone extraction kit.

-

ELISA Assay: a. Coat a microplate with a capture antibody specific for histone H3. b. Add the extracted histones to the wells. c. Add a detection antibody that specifically recognizes the methylated form of H3K9 or H3K36. d. Add a secondary antibody conjugated to a detection enzyme (e.g., HRP). e. Add the substrate and measure the absorbance using a microplate reader.

-

Data Analysis: Quantify the amount of methylated histone H3 in each sample by comparing to a standard curve. Normalize the results to the total amount of histone H3.

Conclusion

This compound is a promising first-in-class KDM4 inhibitor with a well-defined mechanism of action and encouraging preclinical and early clinical data. Its ability to modulate the epigenetic landscape of cancer cells by targeting the KDM4 family of histone demethylases provides a novel therapeutic strategy for a wide range of malignancies. The downstream effects on key oncogenic pathways, including cell cycle regulation and Myc signaling, underscore its potential to overcome tumorigenic processes. Further clinical development will be crucial to fully elucidate the therapeutic utility of this compound and to identify patient populations most likely to benefit from this innovative epigenetic therapy. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other KDM4 inhibitors in both research and clinical settings.

References

- 1. The histone demethylase KDM4D promotes hepatic fibrogenesis by modulating Toll-like receptor 4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ascopubs.org [ascopubs.org]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The lysine demethylase KDM4A controls the cell-cycle expression of replicative canonical histone genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. profiles.foxchase.org [profiles.foxchase.org]

- 12. researchgate.net [researchgate.net]

- 13. The Role of Histone Demethylase KDM4B in Myc Signaling in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound (TACH101) / Tachyon [delta.larvol.com]

The Epigenetic Landscape of Zavondemstat: A Technical Guide to a First-in-Class KDM4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavondemstat (also known as TACH101) is a first-in-class, orally bioavailable small molecule that acts as a potent, reversible, and selective pan-inhibitor of the Histone Lysine (B10760008) Demethylase 4 (KDM4) family of enzymes.[1][2][3] Dysregulation and overexpression of KDM4 enzymes are implicated in a variety of cancers, where they contribute to oncogenesis by altering the epigenetic landscape to promote tumor growth, proliferation, and survival.[2][3][4] This technical guide provides an in-depth overview of the epigenetic effects of this compound, its mechanism of action, relevant preclinical data, and detailed experimental protocols for its characterization.

Mechanism of Action: Reversing Oncogenic Epigenetic Marks

This compound selectively targets the catalytic domains of KDM4 isoforms A, B, C, and D.[1][4] These enzymes are responsible for removing methyl groups from specific lysine residues on histone H3, primarily the repressive H3K9me3/me2 and the transcription-associated H3K36me3/me2 marks.[4] In cancer, KDM4 overexpression leads to the inappropriate removal of these methyl groups, resulting in aberrant gene expression that drives tumorigenic processes such as uncontrolled cell proliferation, evasion of apoptosis, and metastasis.[3][4]

This compound acts as an alpha-ketoglutarate (B1197944) (α-KG) competitive inhibitor, binding to the cofactor binding site within the KDM4 catalytic domain.[1][4][5] By blocking the demethylase activity of KDM4, this compound leads to an increase in the levels of H3K9 and H3K36 methylation, thereby reprogramming the epigenetic landscape of cancer cells towards a less malignant state.[1][6] This "epigenetic reprogramming" can restore normal gene expression patterns, inhibit the proliferation of cancer cells, and induce apoptosis.[7]

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of this compound, demonstrating its potency and cellular activity.

| Parameter | Value | Assay Type | Notes |

| KDM4A-D IC₅₀ | 80 nM | Biochemical Assay | Potent pan-inhibition of all four KDM4 isoforms.[1] |

| KDM5 family IC₅₀ | 140-400 nM | Biochemical Assay | Demonstrates selectivity over the KDM5 family.[1] |

| H3K36me3 Cellular EC₅₀ | < 1 nM | HTRF Assay | Potent increase of H3K36me3 levels in KYSE-150 cells overexpressing KDM4C.[1] |

Table 1: Biochemical and Cellular Potency of this compound.

| Cell Line | Cancer Type | Apoptosis EC₅₀ (µM) |

| KYSE-150 | Esophageal Squamous Cell Carcinoma | 0.033[7] |

| HT-29 | Colorectal Adenocarcinoma | 0.092[7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.132[7] |

Table 2: Apoptosis Induction by this compound in Various Cancer Cell Lines.

| Cell Line | Cancer Type | Antiproliferative IC₅₀ (µM) |

| Various Solid & Hematological Cancers | Panel of cancer cell lines | 0.0027 - 0.037[7] |

| IMR-90 | Normal Human Fibroblast | > 1.0[7] |

Table 3: Antiproliferative Activity of this compound.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the methods to study it are crucial for understanding the impact of this compound.

Caption: this compound competitively inhibits KDM4, increasing H3K9/H3K36 methylation and altering gene expression.

Caption: Experimental workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq).

Detailed Experimental Protocols

The following protocols provide a framework for key experiments to characterize the epigenetic effects of this compound.

Protocol 1: Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

This protocol is designed to quantify changes in histone methylation at specific gene promoters following treatment with this compound.

1. Cell Treatment and Cross-linking:

-

Culture cancer cells of interest to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-72 hours).

-

Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM for 5 minutes.

-

Wash cells twice with ice-cold PBS and harvest by scraping.

2. Chromatin Preparation:

-

Lyse the harvested cells with a cell lysis buffer containing protease inhibitors.

-

Isolate the nuclei by centrifugation.

-

Resuspend the nuclear pellet in a nuclear lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication. Optimization of sonication conditions is critical.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate a portion of the lysate overnight at 4°C with rotation with a specific antibody against the histone mark of interest (e.g., anti-H3K9me3 or anti-H3K36me3). A non-specific IgG should be used as a negative control.

-

Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

4. Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with proteinase K.

-

Purify the DNA using a standard phenol-chloroform extraction or a DNA purification kit.

5. Quantitative PCR (qPCR) Analysis:

-

Set up qPCR reactions using SYBR Green or a probe-based master mix with primers designed to amplify specific gene promoters of interest.

-

Use the purified immunoprecipitated DNA and an input control (a sample of the initial sheared chromatin).

-

Calculate the enrichment of the histone mark at the target loci relative to the input and the IgG control using the comparative Ct (ΔΔCt) method.[8][9]

Protocol 2: Analysis of Gene Expression by RT-qPCR

This protocol measures changes in the expression of target genes in response to this compound treatment.

1. Cell Treatment and RNA Extraction:

-

Seed and treat cells with this compound as described in Protocol 1, Step 1.

-

Lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol-based or column-based).

-

Assess RNA quantity and purity using a spectrophotometer.

2. cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Quantitative PCR (qPCR):

-

Set up qPCR reactions with primers specific for the target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB).

-

Use the synthesized cDNA as the template.

-

Run the qPCR and collect the cycle threshold (Ct) values.

4. Data Analysis:

-

Normalize the Ct values of the target genes to the Ct values of the reference gene (ΔCt).

-

Calculate the relative fold change in gene expression between this compound-treated and vehicle-treated samples using the ΔΔCt method.[9]

Conclusion

This compound represents a promising therapeutic agent that targets the epigenetic machinery of cancer cells. Its ability to potently and selectively inhibit the KDM4 family of histone demethylases allows for the reprogramming of the cancer epigenome, leading to anti-proliferative and pro-apoptotic effects. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the epigenetic effects of this compound and advance its clinical development.

References

- 1. TACH101 (this compound) | KDM4 inhibitor | Probechem Biochemicals [probechem.com]

- 2. tachyontx.com [tachyontx.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound (TACH101) / Tachyon [delta.larvol.com]

- 7. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Zavondemstat's Impact on Histone Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zavondemstat (also known as TACH101 or QC8222) is a potent, reversible, and alpha-ketoglutarate (B1197944) competitive pan-inhibitor of the lysine-specific demethylase 4 (KDM4) family of histone demethylases, with selectivity for isoforms A, B, C, and D.[1][2] By inhibiting KDM4, this compound modulates the epigenetic landscape of cancer cells, primarily by increasing the levels of histone H3 lysine (B10760008) 9 trimethylation (H3K9me3) and histone H3 lysine 36 trimethylation (H3K36me3). This alteration in histone methylation patterns leads to the regulation of gene expression, induction of apoptosis, and inhibition of key oncogenic signaling pathways. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on histone methylation, detailed experimental protocols for its study, and its impact on critical cancer-related signaling pathways.

Mechanism of Action: Inhibition of KDM4 Histone Demethylases

This compound exerts its effects by targeting the KDM4 family of enzymes, which are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases. These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone tails, thereby influencing chromatin structure and gene transcription. KDM4 enzymes specifically demethylate H3K9me3/me2 and H3K36me3/me2.[3] Dysregulation of KDM4 activity is implicated in various cancers, where it promotes oncogenesis by altering gene expression.[4][5]

This compound acts as a competitive inhibitor of the KDM4 co-factor, alpha-ketoglutarate (α-KG), binding to the catalytic domain of KDM4 isoforms.[3] This inhibition prevents the demethylation of H3K9 and H3K36, leading to an accumulation of these methylation marks.

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data regarding the in vitro and cellular activity of this compound.

| Parameter | Value | Assay/Context | Reference |

| IC50 vs. KDM4 Isoforms (A-D) | 80 nM | In vitro enzymatic assay | [6] |

| EC50 for H3K36me3 Increase | <0.001 µM | HTRF assay in KYSE-150 cells overexpressing KDM4C | |

| Effect on H3K9me3 | 2.3-fold increase | Preclinical study | [7] |

| Effect on H3K36me3 at PNUTS gene | 78% decrease in demethylation | Preclinical study | [7] |

| Cell Line | Cancer Type | EC50 for Apoptosis | Reference |

| HT-29 | Colorectal Cancer | 0.033 µM | |

| KYSE-150 | Esophageal Cancer | 0.092 µM | |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified, but sub-micromolar |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on histone methylation and cellular pathways.

In Vitro KDM4 Histone Demethylase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of KDM4.

Principle: The assay quantifies the demethylation of a specific histone peptide substrate by a recombinant KDM4 enzyme. The change in methylation status is detected using a specific antibody, often in a format like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA.[8]

Protocol Outline:

-

Reaction Setup: In a microplate, combine recombinant KDM4 enzyme (e.g., KDM4A, B, C, or D), a biotinylated histone H3 peptide substrate (e.g., H3K9me3 or H3K36me3), and this compound at various concentrations.[9][10][11]

-

Cofactor Addition: Add cofactors necessary for KDM4 activity, including Fe(II), α-ketoglutarate, and ascorbate.[9][10][11]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow for the demethylation reaction to occur.

-

Detection:

-

HTRF: Add a Europium cryptate-labeled antibody specific for the demethylated product (e.g., H3K9me2 or H3K36me2) and an XL665-conjugated streptavidin to detect the biotinylated peptide. The proximity of the donor and acceptor molecules upon binding results in a FRET signal that is proportional to the demethylase activity.[8]

-

AlphaLISA: Add acceptor beads conjugated to an antibody specific for the demethylated product and donor beads coated with streptavidin. In the presence of the demethylated peptide, the beads come into close proximity, generating a chemiluminescent signal.[8]

-

-

Data Analysis: Plot the signal against the concentration of this compound to determine the IC50 value.

Workflow for In Vitro KDM4 Demethylase Assay.

Western Blot Analysis of Histone Methylation

This method is used to assess the global changes in histone methylation levels within cells treated with this compound.

Principle: Histones are extracted from treated and untreated cells, separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for different histone modifications (e.g., H3K9me3, H3K36me3, and total H3 as a loading control).

Protocol Outline:

-

Cell Treatment: Culture cancer cells and treat with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24-72 hours).

-

Histone Extraction:

-

Lyse cells and isolate nuclei.

-

Perform acid extraction of histones from the nuclear pellet using 0.2 N HCl or H2SO4.[12]

-

Precipitate histones with trichloroacetic acid (TCA) and wash with acetone.

-

-

Protein Quantification: Quantify the histone protein concentration using a suitable method (e.g., Bradford or BCA assay).

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities and normalize the levels of modified histones to the total H3 level.

-

Workflow for Western Blot Analysis of Histone Methylation.

Chromatin Immunoprecipitation followed by Quantitative PCR (ChIP-qPCR)

ChIP-qPCR is used to determine the enrichment of specific histone modifications at particular gene promoters or genomic regions in response to this compound treatment.

Principle: Cells are treated with this compound, and the protein-DNA complexes are cross-linked. Chromatin is then sheared, and an antibody specific for a histone modification of interest is used to immunoprecipitate the associated DNA. The enriched DNA is then quantified by qPCR using primers for specific gene promoters.

Protocol Outline:

-

Cell Treatment and Cross-linking: Treat cells with this compound and then cross-link protein-DNA complexes with formaldehyde.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for H3K9me3 or H3K36me3 overnight at 4°C.

-

Use protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers designed to amplify specific gene promoters of interest (e.g., promoters of genes in the Wnt, AR, or ER signaling pathways).

-

Analyze the data using the percent input method or fold enrichment over a negative control region.[5]

-

Workflow for Chromatin Immunoprecipitation-qPCR.

Luciferase Reporter Assay for Signaling Pathway Activity

This assay measures the effect of this compound on the transcriptional activity of signaling pathways like Wnt/β-catenin, Androgen Receptor (AR), and Estrogen Receptor (ER).

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the transcription factor of interest (e.g., TCF/LEF for Wnt, ARE for AR, ERE for ER). Changes in luciferase activity upon this compound treatment reflect the modulation of the signaling pathway.

Protocol Outline:

-

Cell Seeding and Transfection: Seed cells in a multi-well plate and transfect them with the appropriate luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).[1][16][17]

-

Cell Treatment: After transfection, treat the cells with this compound and/or a known activator/inhibitor of the pathway.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.[1][16]

-

Luciferase Activity Measurement:

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in this compound-treated cells to control-treated cells.[17]

Workflow for Luciferase Reporter Assay.

Impact on Signaling Pathways

Dysregulation of KDM4 is known to promote multiple oncogenic pathways.[3] By inhibiting KDM4, this compound is expected to counteract these effects.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. KDM4B has been shown to promote gastric cancer metastasis by interacting with β-catenin and inducing the demethylation of H3K9 at the promoter of target genes like vimentin.

By inhibiting KDM4, this compound is predicted to increase H3K9me3 at the promoters of Wnt target genes, leading to their transcriptional repression and a decrease in Wnt/β-catenin signaling.

This compound's inhibitory effect on Wnt signaling.

Androgen Receptor (AR) and Estrogen Receptor (ER) Signaling

KDM4 enhances the activity of both the Androgen Receptor (AR) and the Estrogen Receptor (ER), which are key drivers in prostate and breast cancer, respectively.[3] KDM4B acts as a coactivator for AR and ER, promoting the expression of their target genes.

This compound, by inhibiting KDM4, is expected to decrease the expression of AR and ER target genes, thereby impeding hormone-dependent cancer progression.

References

- 1. benchchem.com [benchchem.com]

- 2. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound (TACH 101) | KDM4 Inhibitors | Anti-tumor | TargetMo [targetmol.com]

- 7. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Histone western blot protocol | Abcam [abcam.com]

- 14. Western Blot (WB) Protocol | EpigenTek [epigentek.com]

- 15. Western Analysis of Histone Modifications (Aspergillus nidulans) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. goldbio.com [goldbio.com]

The Pharmacodynamics of Zavondemstat: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavondemstat (also known as TACH101) is a first-in-class, orally bioavailable small molecule that acts as a potent and selective pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes.[1][2][3] KDM4 proteins are epigenetic regulators that play a crucial role in tumorigenesis by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3), thereby altering chromatin structure and gene expression.[1][4] Dysregulation of KDM4 activity has been implicated in various cancers, promoting oncogenesis and therapeutic resistance.[4][5] this compound is being developed as a potential anti-cancer agent, and this guide provides a comprehensive overview of its pharmacodynamics, including its mechanism of action, preclinical activity, and clinical findings.

Mechanism of Action

This compound is a reversible and competitive inhibitor of the alpha-ketoglutarate (B1197944) (α-KG) binding site within the catalytic domain of KDM4 isoforms A, B, C, and D.[6][7] By blocking the activity of these enzymes, this compound prevents the demethylation of H3K9me3 and H3K36me3. This leads to an accumulation of these repressive histone marks, resulting in the silencing of genes that are critical for cancer cell proliferation, survival, and metastasis.[1][4]

Signaling Pathway of this compound's Action

The inhibition of KDM4 by this compound initiates a cascade of downstream effects that ultimately lead to anti-tumor activity. The following diagram illustrates the core signaling pathway.

Preclinical Pharmacodynamics

The anti-cancer activity of this compound has been demonstrated in a range of preclinical studies, including in vitro and in vivo models.

In Vitro Activity

This compound has shown potent anti-proliferative activity across a broad panel of 301 cancer cell lines derived from 24 different solid and hematological malignancies.[2] The half-maximal inhibitory concentrations (IC50) were found to be in the nanomolar to low micromolar range for a significant portion of these cell lines.[2] Furthermore, this compound has been shown to induce apoptosis in various cancer cell lines.[2][7]

| Parameter | Cell Line | Value | Reference |

| IC50 (KDM4A-D) | - | 80 nM | [7] |

| IC50 (KDM5 family) | - | 140-400 nM | [7] |

| EC50 (H3K36me3 increase) | KYSE-150 | <0.001 µM | [7] |

| EC50 (Apoptosis) | HT-29 (Colorectal) | 0.033 µM | [7] |

| KYSE-150 (Esophageal) | 0.092 µM | [7] | |

| MDA-MB-231 (Breast) | 0.065 µM | [7] | |

| IC50 (Anti-proliferative) | FS53 (Breast Carcinoma) | 13.6 µM | [2] |

In Vivo Activity

In vivo studies using xenograft and patient-derived xenograft (PDX) models have demonstrated significant tumor growth inhibition upon oral administration of this compound.[1][8][9] These studies have spanned various cancer types, including colorectal, esophageal, gastric, breast, and lymphoma.[1][7] In some models, this compound treatment resulted in complete tumor regression.[7]

| Model Type | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Xenograft | Breast Cancer | Not specified | Up to 100% | [7] |

| Xenograft | Colorectal Cancer | Not specified | Significant | [1] |

| Xenograft | Esophageal Cancer | Not specified | Significant | [1] |

| Xenograft | Gastric Cancer | Not specified | Significant | [1] |

| PDX | Various Solid Tumors | Not specified | Robust | [8][9] |

Clinical Pharmacodynamics: Phase 1 Study (NCT05076552)

A first-in-human, open-label, dose-escalation Phase 1 clinical trial (NCT05076552) was conducted to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.[5][6][10]

Study Design and Methods

Patients received this compound orally on a weekly schedule in 28-day cycles, with dose escalation following a Bayesian optimal interval design.[6][10][11] The primary objectives were to assess safety, determine the maximum tolerated dose (MTD), and identify the recommended Phase 2 dose (RP2D).[6][10] Secondary objectives included evaluation of pharmacokinetics and anti-tumor activity based on Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[6][10][12][13]

Clinical Activity and Pharmacokinetics

The study enrolled 30 patients across six dose cohorts.[10] this compound was well-tolerated, and the MTD was not reached.[10][11] Of the 23 evaluable patients, 10 (44%) achieved stable disease.[10] this compound demonstrated a dose-proportional pharmacokinetic profile with a half-life of approximately 1.5 hours and minimal to no drug accumulation.[6][10]

| Pharmacokinetic Parameter | Value |

| Time to Peak Concentration (Tmax) | 1-4 hours |

| Half-life (t1/2) | ~1.5 hours |

| Accumulation | Minimal to none |

| Clinical Outcome | Result |

| Maximum Tolerated Dose (MTD) | Not reached |

| Stable Disease (SD) | 44% (10/23 patients) |

| Treatment-Related Adverse Events (TRAEs) | Most common were diarrhea (12%), fatigue (7%), decreased appetite (7%), nausea (7%), and hyponatremia (7%). All were Grade 1 or 2. |

Experimental Protocols

In Vitro Anti-proliferative Assay (General Protocol)

-

Cell Culture: Cancer cell lines are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: this compound is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or MTS, or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: Absorbance or luminescence readings are used to calculate the percentage of cell viability relative to the vehicle control, and IC50 values are determined by non-linear regression analysis.

Xenograft Tumor Model (General Protocol)

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Clinical Pharmacokinetic Assessment

-

Blood Sampling: Blood samples are collected from patients at pre-specified time points before and after this compound administration.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Drug Concentration Analysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis.

Conclusion

This compound is a promising, first-in-class KDM4 inhibitor with a well-defined mechanism of action centered on epigenetic modulation. Preclinical studies have demonstrated its potent anti-proliferative and pro-apoptotic activity in a wide range of cancer models. The initial clinical data from the Phase 1 study in patients with advanced solid tumors has shown that this compound is well-tolerated and exhibits preliminary signs of anti-tumor activity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel epigenetic agent in the treatment of cancer.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TACH101 (this compound) | KDM4 inhibitor | Probechem Biochemicals [probechem.com]

- 8. researchgate.net [researchgate.net]

- 9. ASCO – American Society of Clinical Oncology [asco.org]

- 10. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Assessment of Clinical Response | Oncohema Key [oncohemakey.com]

- 13. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]

Zavondemstat's potential in solid tumor research

An In-Depth Technical Guide on the Core Potential of Zavondemstat in Solid Tumor Research

Executive Summary

This compound (TACH101) is a first-in-class, orally administered, small-molecule pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family.[1][2][3] Dysregulation of KDM4 enzymes is a known driver of oncogenesis in various cancers, promoting tumor cell proliferation, survival, and genomic instability.[1][4] Preclinical studies have consistently demonstrated this compound's potent anti-proliferative effects and significant tumor growth inhibition across a wide range of cancer cell lines, organoids, and xenograft models.[5][6][7] The first-in-human Phase 1 clinical trial (NCT05076552) in patients with heavily pretreated advanced solid tumors has shown that this compound is very well tolerated, with a favorable safety profile and encouraging preliminary signals of clinical benefit.[1][5][8] This guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical data, clinical trial protocols and outcomes, and its potential as a novel epigenetic therapy for solid tumors.

Introduction to KDM4 Inhibition in Oncology

The KDM4 family of histone demethylases (comprising isoforms KDM4A-D) are epigenetic regulators that remove methyl groups from histones, primarily H3K9 and H3K36.[2] This action facilitates the transition between transcriptionally silent and active chromatin states.[2] In numerous cancers, KDM4 enzymes are overexpressed or dysregulated, leading to the activation of oncogenic pathways.[1][2] These pathways contribute to key cancer hallmarks, including uncontrolled cell proliferation, evasion of apoptosis, enhanced hormone receptor activity (androgen and estrogen receptors), genomic instability, and metastasis.[1]

Due to functional redundancy across the KDM4 isoforms, effective therapeutic intervention requires pan-isoform inhibition.[1][2] this compound was developed to address this need as a potent, selective pan-inhibitor of KDM4A-D, offering a novel strategy to reprogram the epigenetic landscape of cancer cells and inhibit fundamental drivers of tumorigenesis.[2][9]

Mechanism of Action of this compound

This compound exerts its therapeutic effect by selectively and potently inhibiting the catalytic activity of all four primary KDM4 isoforms (A-D).[1][2] The mechanism involves competitive binding with the KDM4 cofactor, alpha-ketoglutarate (B1197944) (α-KG), at the enzyme's catalytic domain.[1] By blocking the demethylase activity of KDM4, this compound helps maintain a repressive chromatin state at key oncogenic loci, leading to the suppression of tumor-driving gene transcription, induction of apoptotic cell death, and a reduction in tumor-initiating cells.[2][5][9]

Preclinical Evidence

This compound has undergone extensive preclinical evaluation, demonstrating broad applicability as a potential anticancer agent.[2] Studies have shown robust anti-proliferative activity and significant tumor growth inhibition in a multitude of preclinical models.[1][5]

In Vitro and In Vivo Activity

In vitro studies revealed potent anti-proliferative effects in numerous cancer cell lines and patient-derived organoid models across various histologies, including colorectal, gastric, breast, pancreatic, and esophageal cancers.[2][9] In vivo, this compound treatment led to efficient tumor growth inhibition and, in some cases, regression in several xenograft and patient-derived xenograft (PDX) models.[5][9] A notable finding from these studies was the observed reduction in the population of tumor-initiating cells following treatment.[2][9] Furthermore, this compound exhibited favorable oral bioavailability and a dose-dependent exposure profile in animal models, supporting its development as an oral therapeutic.[1]

Table 1: Summary of Preclinical Findings for this compound

| Model Type | Cancer Histologies | Key Findings | Citations |

|---|---|---|---|

| Cancer Cell Lines & Organoids | Colorectal, Esophageal, Gastric, Breast, Pancreatic, Hematological | Potent anti-proliferative activity demonstrated. | [2][9] |

| Xenograft & PDX Models | Various Solid Tumors | Significant inhibition of tumor growth; regression observed in some models. | [1][5][9] |

| In Vivo Models | N/A | Reduction in the population of tumor-initiating cells. | [2][9] |

| Rat & Dog Models | N/A | Favorable oral bioavailability and dose-dependent pharmacokinetics. |[1] |

Clinical Development: Phase 1 Study (NCT05076552)

This compound is the first KDM4 inhibitor to be evaluated in a clinical setting.[1] The first-in-human, open-label, Phase 1 dose-escalation study was designed to assess its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[5][8]

Study Design and Methodology

The TACH101-CS-0001 study enrolled patients with heavily pre-treated, advanced or metastatic solid tumors who had no available standard therapy.[4][6] The study employed a Bayesian optimal interval (BOIN) design for dose escalation.[4][5] this compound was administered orally in 28-day cycles, with a weekly schedule that included both intermittent (e.g., 3 days on / 4 days off) and continuous dosing regimens.[1][4] The primary objectives were to determine the safety profile, dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and the recommended Phase 2 dose (RP2D).[4][8] Secondary objectives included evaluating the pharmacokinetic profile and preliminary anti-tumor activity based on RECIST v1.1 criteria, with tumor assessments every 8 weeks.[1][8]

Table 2: Patient Characteristics from Phase 1 Study (NCT05076552)

| Characteristic | Details | Citation |

|---|---|---|

| Total Enrolled Patients | 30 (across 6 dose cohorts) | [1] |

| Median Age | 58 years (range: 37-78) | [1] |

| ECOG Performance Status | 1 (in 80% of patients) | [1] |

| Most Frequent Tumor Types | Colorectal (40%), Prostate (13%), Pancreatic (10%) |[1] |

Clinical Pharmacokinetics

Pharmacokinetic analysis from the Phase 1 study revealed a predictable and manageable profile for this compound.[6][8]

Table 3: Pharmacokinetic Properties of this compound in Humans

| PK Parameter | Finding | Citation |

|---|---|---|

| Exposure | Dose-proportional | [5][8] |

| Half-life (t½) | Approximately 1.5 hours | [5][8] |

| Accumulation | No to minimal drug accumulation observed |[5][8] |

Safety and Tolerability

This compound demonstrated an excellent safety and tolerability profile in heavily pretreated patients.[1][8] The maximum tolerated dose (MTD) was not reached at the highest dose evaluated.[2][8] No treatment-related serious adverse events (SAEs) or dose-limiting toxicities (DLTs) were reported.[1][6][8]

Table 4: Most Common Treatment-Related Adverse Events (TRAEs) (>5%)

| Adverse Event | Frequency (%) | Grade | Citation |

|---|---|---|---|

| Diarrhea | 12% | 1 or 2 | [4][6][8] |

| Fatigue | 7% | 1 or 2 | [4][6][8] |

| Decreased Appetite | 7% | 1 or 2 | [4][6][8] |

| Nausea | 7% | 1 or 2 | [4][6][8] |

| Hyponatremia | 7% | 1 or 2 | [4][6][8] |

Note: All reported TRAEs were Grade 1 or 2.[1][8]

Preliminary Efficacy

Despite the advanced disease and heavy pretreatment of the study population, this compound showed encouraging signs of clinical activity.[1][5]

Table 5: Preliminary Efficacy of this compound in Phase 1 Study

| Efficacy Endpoint | Result | Details | Citations |

|---|---|---|---|

| Evaluable Patients | 23 | N/A | [1][2][8] |

| Stable Disease (SD) | 44% (10 of 23 patients) | Achieved across various dosing cohorts. | [1][2][8] |

| Durable Stable Disease (SD ≥ 6 months) | 13% (3 of 23 patients) | Patients with castration-resistant prostate cancer and leiomyosarcoma (two patients). |[1][2][8] |

Future Directions and Potential

The results of the Phase 1 study are highly encouraging, establishing this compound as a well-tolerated agent with preliminary anti-tumor activity.[1][9] These findings strongly warrant its continued evaluation.[5][8] Future research should focus on several key areas:

-

Biomarker Development: Identifying predictive biomarkers for patient selection is crucial to optimize the therapeutic potential of this compound.

-

Combination Therapies: Exploring this compound in combination with other anti-cancer agents, such as chemotherapy, targeted therapy, or immunotherapy, could lead to synergistic effects and overcome resistance mechanisms.

-

Tumor-Specific Cohorts: Phase 2 studies should evaluate this compound in specific tumor types where KDM4 dysregulation is a known oncogenic driver, such as colorectal, prostate, and pancreatic cancers, which were represented in the initial study.[1]

Conclusion

This compound represents a promising new class of epigenetic therapy for solid tumors. Its novel mechanism of action, targeting the fundamental process of histone demethylation via pan-KDM4 inhibition, offers a distinct approach to cancer treatment.[1][5] Preclinical data have established its broad anti-tumor activity, and the first-in-human Phase 1 study has confirmed an excellent safety profile and encouraging signals of efficacy in a difficult-to-treat patient population.[1][9] As this compound advances in clinical development, it holds the potential to become a valuable therapeutic option for patients with advanced solid malignancies.

References

- 1. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. ascopubs.org [ascopubs.org]

- 5. ascopubs.org [ascopubs.org]

- 6. researchgate.net [researchgate.net]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. Phase 1 study of this compound (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Zavondemstat in Preclinical In Vivo Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavondemstat (also known as TACH101) is a first-in-class, orally available, small-molecule pan-inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes (KDM4A-D).[1][2][3] Dysregulation and overamplification of KDM4 have been implicated in the tumorigenesis of various cancers.[3] KDM4 enzymes play a crucial role in epigenetic regulation by removing methyl groups from histones, which in turn facilitates the transition between transcriptionally silent and active chromatin states.[3][4] The inhibition of KDM4 by this compound offers a promising therapeutic strategy to reprogram the epigenetic landscape of cancer cells, leading to the suppression of oncogenic drivers and induction of apoptotic cell death.[1][5]

Preclinical studies have demonstrated that this compound exhibits robust anti-proliferative effects and significant tumor growth inhibition across a variety of in vivo cancer models, including patient-derived xenografts (PDX) and cell line-derived xenografts (CDX).[1][3] These application notes provide a summary of the quantitative data from these preclinical studies and detailed protocols for the use of this compound in in vivo models.

Mechanism of Action

This compound functions as a reversible and competitive inhibitor of KDM4 isoforms A-D, acting as a competitor to the cofactor alpha-ketoglutarate (B1197944) (α-KG).[6] By blocking the catalytic activity of KDM4, this compound prevents the demethylation of key histone marks, thereby altering gene expression patterns that are critical for cancer cell survival and proliferation. The downstream effects of KDM4 inhibition include the suppression of oncogenic pathways and the activation of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.[7] KDM4 dysregulation has been shown to contribute to cancer progression by promoting multiple oncogenic pathways, including inhibiting apoptosis and enhancing androgen and estrogen receptor activity.[8]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in various xenograft models.

Table 1: Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

| Tumor Type | Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) |

| Colorectal Cancer (CRC) | SU60 | 10 mg/kg | QD x 7 per week | 48% |

| Colorectal Cancer (CRC) | SU60 | 20 mg/kg | QD x 7 per week | 71% |

| Triple-Negative Breast Cancer (TNBC) | COH70 | Not Specified | Not Specified | Not Specified |

| Gastric Cancer | GXA-3036 | Not Specified | Not Specified | ≥70% |

Table 2: Efficacy of this compound in Cell Line-Derived Xenograft (CDX) Models

| Tumor Type | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) |

| Esophageal Squamous Cell Carcinoma (ESCC) | KYSE-150 | Not Specified | Not Specified | ≥70% |